2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a tetrahydroquinazolin-4(3H)-one core fused with a pyrazole moiety substituted at the 3-position with a furan-2-yl group and at the 5-position with an amino group. The compound has been listed in catalogs for research use but is currently discontinued, indicating prior interest in its synthetic or therapeutic applications .
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c16-13-8-11(12-6-3-7-22-12)19-20(13)15-17-10-5-2-1-4-9(10)14(21)18-15/h3,6-8H,1-2,4-5,16H2,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHXXKNNKZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antitumor activities, and antimalarial. Therefore, it’s plausible that this compound may also interact with similar targets.
Mode of Action
It’s known that the compound was synthesized by the reaction of hydrazine hydrate with various chalcone in the presence of ethanol. The intermediate chalcone was synthesized by the reaction of various acetophenone with furfural aldehyde in the presence of ethanol.
Biological Activity
2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyrazole moiety, and a tetrahydroquinazolinone core. Its structural formula can be represented as follows:
This structural complexity contributes to its varied biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan-Pyrazole Intermediate : This is achieved by reacting furan derivatives with hydrazine to form the pyrazole structure.
- Cyclization : The intermediate is then cyclized with appropriate reagents to yield the final tetrahydroquinazolinone derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives of quinazolinones exhibit broad-spectrum antitumor activity against several cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression.
- Receptor Interaction : The compound has shown affinity for certain receptors that regulate cellular proliferation and survival.
Comparative Analysis
To understand its efficacy relative to similar compounds, a comparison table is presented below:
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Quinazolinone | Antitumor | |
| Compound B | Pyrazole | Antiviral | |
| This compound | Tetrahydroquinazolinone | Antitumor, Anti-inflammatory |
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Efficacy : In vitro studies revealed that the compound significantly reduced cell viability in cancerous cells while showing minimal toxicity to normal cells.
- Anti-inflammatory Effects : Research indicated that it also possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models.
Comparison with Similar Compounds
Structural and Functional Data Table
*Calculated based on molecular formula.
Key Findings and Implications
- Heterocyclic Impact : Replacing furan with thiophene (as in ) introduces sulfur’s polarizability, which could modulate electronic properties and bioavailability.
- Synthetic Accessibility : Analog synthesis often employs reflux conditions and chromatography (), indicating feasible scalability for structure-activity relationship (SAR) studies.
Preparation Methods
Starting Materials and Key Intermediates
- The tetrahydroquinazolinone core is typically synthesized from o-aminobenzamide derivatives or anthranilic acid derivatives .
- Partial saturation (tetrahydro-) is introduced via reduction or by using cyclic ketones such as cyclohexanone in condensation reactions.
Synthetic Methods
Method A: Niementowski Synthesis and Modifications
- Heating anthranilic acid or its derivatives with formamide or substituted amides at elevated temperatures (120–130°C) yields 4(3H)-quinazolinones.
- Partial saturation to obtain tetrahydroquinazolinones can be achieved by incorporating cyclic ketones (e.g., cyclohexanone) in the condensation step, forming spiro or fused tetrahydroquinazolinones.
- Reduction of quinazolinones with reagents like lithium aluminum hydride (LiAlH4) can also yield dihydro or tetrahydro derivatives.
Method B: From Isatoic Anhydride
- Isatoic anhydride reacts with amines to form amide intermediates, which cyclize under acidic conditions with formaldehyde to produce 1,2-dihydro-4(3H)-quinazolinones.
- Subsequent reduction or modification steps lead to tetrahydroquinazolinone derivatives.
Method C: Cyclocondensation with Cyclohexanone
- Anthranilic acid or its amide reacts with cyclohexanone under reflux to form the tetrahydroquinazolinone ring system.
- This method is particularly useful for introducing the saturated ring portion into the quinazolinone scaffold.
Synthesis of the 5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl Moiety
Pyrazole Formation
- Pyrazoles are commonly synthesized via condensation of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds.
- For the 5-amino-3-(furan-2-yl)-1H-pyrazole, the furan-2-yl substituent is introduced by using furan-2-carbaldehyde or furan-2-yl substituted β-diketones as starting materials.
- Amino substitution at the 5-position can be introduced via hydrazine derivatives or by post-synthetic amination.
Coupling of the Pyrazolyl Moiety to the Tetrahydroquinazolinone Core
N-1 Substitution at the Quinazolinone 2-Position
- The 2-position of the quinazolinone ring (adjacent to the nitrogen) is nucleophilic and can undergo substitution with pyrazolyl derivatives bearing a suitable leaving group or reactive site.
- Commonly, the pyrazolyl moiety is introduced via nucleophilic substitution or via cross-coupling reactions (e.g., Buchwald-Hartwig amination) if halogenated quinazolinones are used.
Typical Reaction Conditions
- Reactions are often conducted in polar aprotic solvents such as DMF or DMSO.
- Catalysts or bases such as potassium carbonate or triethylamine facilitate the coupling.
- Mild heating (60–120°C) is applied to drive the reaction to completion.
Representative Synthetic Route (Literature-Inspired)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of tetrahydroquinazolinone | Anthranilic acid + cyclohexanone, reflux in acetic acid or suitable solvent | 5,6,7,8-tetrahydroquinazolin-4(3H)-one core |
| 2 | Synthesis of 5-amino-3-(furan-2-yl)-1H-pyrazole | Hydrazine + furan-2-carbaldehyde or furan-2-yl diketone, reflux in ethanol | 5-amino-3-(furan-2-yl)-1H-pyrazole |
| 3 | Coupling | 2-halogenated tetrahydroquinazolinone + pyrazole derivative, base (K2CO3), DMF, 80°C | 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one |
Research Findings and Analytical Data
- Yields: The overall yields for the quinazolinone core synthesis typically range from 65% to 85%, while pyrazole formation yields are 70% to 90%.
- Purity: Purification is achieved by recrystallization or column chromatography.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Biological Relevance: Such compounds have been studied for anticancer, antimicrobial, and anti-inflammatory activities, highlighting the importance of efficient synthetic access.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Quinazolinone core synthesis | Niementowski method | Anthranilic acid, formamide or substituted amides | 120–130°C heating | Classic method for 4(3H)-quinazolinones |
| Partial saturation | Condensation with cyclohexanone | Anthranilic acid + cyclohexanone | Reflux in acetic acid | Introduces tetrahydro ring |
| Pyrazole synthesis | Hydrazine condensation | Hydrazine + furan-2-carbaldehyde | Reflux in ethanol | Forms 5-amino-3-(furan-2-yl)-1H-pyrazole |
| Coupling step | Nucleophilic substitution | 2-halogenated quinazolinone + pyrazole | Base, DMF, 80°C | Forms final hybrid molecule |
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized?
Answer: A common approach involves multi-step heterocyclic condensation. For example, refluxing intermediates like 3-amino-4-(substituted-triazolyl)furazan with di-methoxytetrahydrofuran in acetic acid, followed by extraction (e.g., CH₂Cl₂) and purification via silica gel chromatography . Optimization may include solvent selection (polar vs. non-polar), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Reaction progress should be monitored using TLC or HPLC.
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer, followed by structure solution using direct methods (e.g., SHELXT) and refinement via SHELXL . For visualization and validation, WinGX and ORTEP provide graphical interfaces to analyze anisotropic displacement parameters, hydrogen bonding, and packing diagrams . Crystallographic data should be deposited in the Cambridge Structural Database (CSD).
Q. What spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions and ring systems.
- IR : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/O percentages .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or wavefunction analysis) be applied to study the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties.
- Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites and electron localization function (ELF) for bond characterization .
- Molecular docking : Screen for potential biological targets (e.g., enzymes) using software like AutoDock Vina, referencing similar studies on pyrazole-quinazoline derivatives .
Q. What strategies can resolve contradictions in experimental vs. computational data (e.g., bond lengths or spectroscopic assignments)?
Answer:
- Cross-validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries.
- Normal mode analysis : Match IR/Raman peaks to vibrational modes from computational outputs.
- Dynamic effects : Account for temperature-dependent conformational changes (e.g., using molecular dynamics simulations) that may deviate from static crystal structures .
Q. How can the environmental fate and biodegradation pathways of this compound be investigated?
Answer:
- OECD guidelines : Conduct hydrolysis, photolysis, and soil adsorption studies under controlled lab conditions.
- LC-MS/MS : Track degradation products in aqueous or soil matrices.
- Ecotoxicity assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Systematically vary substituents (e.g., furan vs. thiophene) and assess biological activity (e.g., enzyme inhibition).
- Dose-response assays : Use IC₅₀/EC₅₀ values to quantify potency.
- Theoretical alignment : Corrogate SAR findings with computational predictions (e.g., QSAR models) .
Q. How can crystallographic data be leveraged to predict polymorphic forms or co-crystal engineering opportunities?
Answer:
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize specific packing motifs.
- Mercury CSD : Screen for potential co-formers (e.g., carboxylic acids) with complementary hydrogen-bonding motifs .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
